4-butoxy-N-(3,5-dimethylphenyl)benzamide

Description

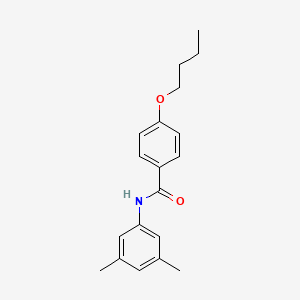

4-Butoxy-N-(3,5-dimethylphenyl)benzamide is a benzamide derivative characterized by a 4-butoxy substituent on the benzoyl ring and a 3,5-dimethylphenyl group attached via an amide linkage. The 3,5-dimethylphenyl moiety introduces steric bulk and electron-donating methyl groups, which may influence molecular conformation and binding interactions in biological systems.

Properties

IUPAC Name |

4-butoxy-N-(3,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-4-5-10-22-18-8-6-16(7-9-18)19(21)20-17-12-14(2)11-15(3)13-17/h6-9,11-13H,4-5,10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIUCYRNHDUUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine derivative.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of 4-butoxybenzoic acid.

Reduction: Formation of 4-butoxy-N-(3,5-dimethylphenyl)amine.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-butoxy-N-(3,5-dimethylphenyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3,5-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-butoxy-N-(3,5-dimethylphenyl)benzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity :

- Electron-withdrawing vs. electron-donating groups : The 4-chloro analog (electron-withdrawing) is used in agrochemicals, likely due to enhanced stability and target binding . In contrast, the 4-butoxy group (electron-donating) may improve lipophilicity and bioavailability, though specific activity data are lacking.

- Positional effects : The 3,5-dimethylphenyl group is critical across analogs for steric and electronic interactions. For example, in photosynthesis-inhibiting compounds, this group enhances binding to photosystem II .

Biological Activity :

- Enzyme inhibition : N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide inhibits photosynthetic electron transport (PET) in spinach chloroplasts, suggesting that the 3,5-dimethylphenyl group synergizes with planar aromatic systems (e.g., naphthalene) for target engagement .

- Enzyme activation : 3,5-Disubstituted benzamides activate glucokinase via interactions with Arg63 in the allosteric binding site, indicating that substituent polarity and spatial arrangement are crucial .

Crystal packing: In N-(3,5-dimethylphenyl)-2-methylbenzamide, dihedral angles (69.5°) between aromatic rings and intermolecular H-bonding influence solid-state properties, which may correlate with solubility .

Table 2: Physicochemical and Structural Parameters

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 3,5-dimethylphenyl group is a common pharmacophore in enzyme inhibitors and activators. Its methyl groups likely provide steric stabilization and hydrophobic interactions in binding pockets .

- Synthetic Accessibility : Amide coupling (e.g., using benzoyl chloride and 3,5-dimethylaniline) is a standard synthesis route for these compounds, as demonstrated in N-(3,5-dimethylphenyl)benzamide derivatives .

- Unanswered Questions : Direct biological data for This compound are absent in the evidence. Future studies should explore its activity in PET inhibition, GK activation, or other relevant assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.